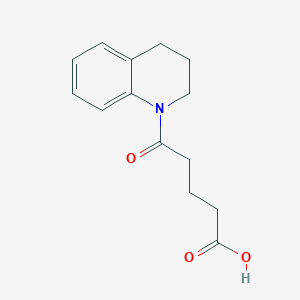
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid, also known as Dihydroquinolinone, is a chemical compound that has been widely used in scientific research. It is a versatile chemical that has been used in a variety of applications, including drug discovery, chemical biology, and medicinal chemistry. The purpose of
Wirkmechanismus
The mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of kinases, proteases, and phosphatases, as well as the binding of proteins to DNA and RNA.
Biochemical and Physiological Effects
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in scientific research. One area of focus is the development of new drugs based on the 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone scaffold. Another area of focus is the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone as a probe for the study of cellular signaling pathways and protein-protein interactions. Additionally, there is potential for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in the development of imaging agents for the diagnosis and treatment of diseases.
Conclusion
In conclusion, 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is a versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has the potential to be a valuable tool for the development of new drugs and the study of cellular signaling pathways and protein-protein interactions.
Synthesemethoden
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone can be synthesized through a variety of methods, including the Hantzsch reaction, the Povarov reaction, and the Friedlander synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the reaction of an arylamine and a ketone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been extensively used in scientific research, particularly in the fields of drug discovery, chemical biology, and medicinal chemistry. It has been used as a scaffold for the development of new drugs, including anticancer, antibacterial, and antiviral agents. It has also been used as a probe for the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-3-9-14(17)18)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYMWSVIWUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydroquinolin-1(2H)-yl)-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)


![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)